Sodium stannate trihydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
disodium;dioxido(oxo)tin;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.3H2O.3O.Sn/h;;3*1H2;;;;/q2*+1;;;;;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXJSNATBHJIDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[O-][Sn](=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6Na2O6Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12209-98-2 | |
| Record name | Sodium stannate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012209982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM STANNATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ7C1V83KG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Advanced Preparation Techniques for Sodium Stannate Trihydrate
Optimization of Alkaline Pressure Leaching for Sodium Stannate Trihydrate Synthesis
Alkaline pressure leaching is a hydrometallurgical process that involves reacting tin-bearing materials, such as cassiterite, with a sodium hydroxide (B78521) solution under elevated temperature and pressure. researchgate.netui.ac.id This method facilitates the conversion of stannic oxide into soluble sodium stannate, as described by the chemical reaction: SnO₂ + 2NaOH → Na₂SnO₃ + H₂O. researchgate.net The efficiency of this process is critically dependent on the careful control of several parameters, including sodium hydroxide concentration, temperature, and reaction duration. researchgate.netresearchgate.net
The concentration of sodium hydroxide (NaOH) is a critical factor in the alkaline leaching process, directly impacting the dissolution of tin. researchgate.net Studies have shown that increasing the NaOH concentration generally enhances the extraction of tin. For instance, in one study, increasing the sodium hydroxide concentration from 3 mol/L to 4 mol/L raised the tin concentration in the filtrate from 6,948 ppm to 13,273 ppm. researchgate.netresearchgate.net High alkalinity promotes the chemical dissolution of tin oxide layers into soluble stannate ions, such as Sn(OH)₆²⁻. mdpi.com However, an excessively high concentration of NaOH can have a detrimental effect. Further increasing the concentration to 5 mol/L can lead to a decrease in tin dissolution, possibly due to the negative influence of an excessive concentration of sodium ions. researchgate.net Therefore, an optimal concentration is crucial for maximizing yield, with research identifying 4 mol/L as the most effective concentration for this process. researchgate.netresearchgate.net
| NaOH Concentration (mol/L) | Tin Concentration in Filtrate (ppm) |
|---|---|
| 3.0 | 6,948 |
| 4.0 | 13,273 |
| 4.5 | 12,541 |
| 5.0 | 11,987 |
Data sourced from research on alkaline pressure leaching under specific conditions (120°C for 3 hours). researchgate.net
Leaching temperature plays a significant role in the kinetics of the dissolution reaction. researchgate.net Generally, higher temperatures accelerate the reaction between stannic oxide and sodium hydroxide, leading to an enhanced solubility and yield of sodium stannate. researchgate.net Experimental investigations have evaluated the process at temperatures ranging from 80°C to 150°C. researchgate.net The results indicate a progressive increase in tin dissolution as the temperature rises. While higher temperatures improve reaction rates, they also increase energy consumption, necessitating the determination of an optimal temperature. researchgate.net For the alkaline pressure leaching process, 150°C has been identified as the most favorable temperature to achieve optimal tin dissolution and subsequent sodium stannate yield. researchgate.netui.ac.id
| Temperature (°C) | Tin Concentration in Filtrate (ppm) |
|---|---|
| 80 | 6,125 |
| 120 | 6,948 |
| 150 | 8,056 |
Data reflects leaching for 3 hours with a 3 mol/L NaOH concentration. researchgate.net
Solid-State Soda Roasting-Leaching Processes for this compound
An alternative to pressure leaching is the soda roasting-leaching process, which involves the high-temperature solid-state reaction of tin-containing materials with a sodium salt, typically sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), followed by a leaching step. researchgate.netmdpi.comresearchgate.net This method converts tin oxide into a water-soluble sodium stannate, which can then be extracted. researchgate.netresearchgate.net The process has been shown to be effective for preparing sodium stannate from various sources, including cassiterite concentrates and industrial dross. researchgate.netresearchgate.netkisti.re.kr
The success of the soda roasting process hinges on several parameters, including the roasting temperature, the ratio of the sodium salt to the tin material, the roasting time, and the atmosphere. researchgate.netnih.gov For instance, a process using sodium hydroxide roasting established optimal conditions as a mass ratio of NaOH to lead refining dross of 1.4, a roasting temperature of 450°C, and a duration of 60 minutes. researchgate.netkisti.re.kr In processes using sodium carbonate, the reaction can be accelerated under a CO-CO₂ atmosphere. researchgate.netnih.gov The formation of sodium stannate during roasting is crucial, as it dictates the efficiency of the subsequent water-leaching step. researchgate.net
Roasting temperature has a significant impact on the subsequent leaching efficiency of tin. mdpi.com Higher temperatures generally promote the solid-state reaction, leading to a more complete conversion of tin oxide to sodium stannate. mdpi.comscispace.com Research investigating the effect of roasting temperatures from 800°C to 1000°C showed a substantial increase in the leaching efficiency of tin. mdpi.com At 800°C, the leaching efficiency was moderate, but it increased significantly as the temperature approached 1000°C, where a leaching efficiency of 97.5% was achieved. mdpi.com This indicates that higher roasting temperatures create a more porous and reactive calcine, exposing more tin particles to the leaching solution. jmmab.com However, temperatures must be carefully controlled, as excessively high temperatures can lead to sintering of particles, which may encapsulate the tin and reduce leaching efficiency. jmmab.com An optimal roasting temperature of 875°C has been noted in some studies using sodium carbonate under a CO-CO₂ atmosphere. mdpi.comnih.gov
| Roasting Temperature (°C) | Sn Leaching Efficiency (wt. %) |
|---|---|
| 800 | ~65 |
| 850 | ~75 |
| 900 | ~85 |
| 950 | ~92 |
| 1000 | 97.5 |
Data sourced from research on soda roasting of cassiterite concentrates for 60 minutes. mdpi.com
Roasting Parameters and Their Influence on this compound Formation
Effect of Roasting Time on Leaching Efficiency
Roasting time is a crucial parameter that influences the conversion of tin dioxide to sodium stannate and, consequently, the tin leaching efficiency. Research shows that the leaching efficiency of both tin (Sn) and silicon (Si) generally increases with roasting time initially, before reaching a plateau.
Under specific conditions, including a roasting temperature of 875°C, a CO content of 15%, and a Na₂CO₃/SnO₂ mole ratio of 1.5, an optimal roasting time has been identified as 15 minutes, achieving a tin leaching efficiency of 85.6%. kisti.re.krnih.gov Extending the roasting time beyond a certain point, such as 60 minutes, may not significantly change the leaching efficiency. researchgate.net For instance, at a roasting time of 120 minutes under similar temperature conditions, the leaching efficiency for Sn was recorded at 81.4 wt. %. mdpi.com
Table 1: Effect of Roasting Time on Leaching Efficiency at 875°C
| Roasting Time (minutes) | Sn Leaching Efficiency (%) | Source |
|---|---|---|
| 15 | 85.6 | kisti.re.krnih.gov |
| >60 | Mostly unchanged | researchgate.net |
| 120 | 81.4 | mdpi.com |
Influence of CO Content in CO-CO₂ Atmosphere
The composition of the roasting atmosphere, specifically the carbon monoxide (CO) content within a CO-CO₂ mixed gas, plays a vital role in the solid-state reactions between SnO₂ and Na₂CO₃. nih.govresearchgate.net The presence of CO accelerates the formation of sodium stannate. nih.gov
Studies have determined that a CO content of 15% is optimal for the roasting process. kisti.re.krnih.govscribd.com At this concentration, the primary phase produced is Na₂SnO₃. scribd.com If the CO content is increased significantly, for example to 25% or 30%, metallic tin (Sn) can begin to form, which is not the desired intermediate product for producing sodium stannate through this method. scribd.comscribd.com Therefore, maintaining a CO content of 15% is recommended to maximize the formation of sodium stannate while preventing undesired reduction to metallic tin. scribd.com
Impact of Na₂CO₃/SnO₂ Mole Ratio
The mole ratio of sodium carbonate to tin dioxide is a determining factor in the efficiency of the conversion process. An adequate amount of Na₂CO₃ is necessary to ensure the complete reaction of SnO₂. Research indicates that the leaching efficiency of tin increases as the Na₂CO₃/SnO₂ mole ratio is increased from 1:1 to 2:1. scribd.comscispace.com
However, there is an optimal point beyond which further addition of sodium carbonate does not yield significant benefits. scribd.com A Na₂CO₃/SnO₂ mole ratio of 1.5 has been identified as the most favorable value, achieving a high tin leaching efficiency of 85.6% under optimized conditions. kisti.re.krnih.govscribd.com Using a ratio higher than 1.5 does not substantially improve the outcome, making it the recommended ratio for the process. scribd.com
Table 2: Key Roasting Parameters for Sodium Stannate Synthesis
| Parameter | Optimal Value | Source |
|---|---|---|
| CO Content in CO-CO₂ Atmosphere | 15% | kisti.re.krnih.govscribd.com |
| Na₂CO₃/SnO₂ Mole Ratio | 1.5 | kisti.re.krnih.govscribd.com |
| Roasting Time | 15 minutes | kisti.re.krnih.gov |
| Roasting Temperature | 875 °C | kisti.re.krnih.gov |
Role of Impurities in this compound Synthesis from Raw Materials
Behavior of Silicon Dioxide during Soda Roasting-Leaching
During the soda roasting process, silicon dioxide reacts with sodium carbonate to form sodium silicate (B1173343) (Na₂SiO₃), which is a water-soluble compound. mdpi.com This conversion is evidenced by the leaching efficiency of silicon, which can reach 70.2% at 875°C. mdpi.com However, not all silicon is converted into this soluble form. A portion of the SiO₂ participates in the formation of more complex, insoluble phases that hinder tin recovery. nih.govmdpi.com
The presence of SiO₂ can also lead to the formation of stannous silicate (SnO·SiO₂) in some smelting processes, which is a hardly reducible material that can result in tin loss to the slag. mdpi.comscispace.com The formation of these silicate compounds underscores the negative impact of silica (B1680970) impurities on the process. nih.gov
Formation of Sodium Tin Silicate Phases
A significant issue arising from the presence of quartz is the inevitable formation of an insoluble sodium tin silicate phase, identified as Na₈SnSi₆O₁₈, when cassiterite and sodium carbonate are roasted above 775°C in a CO-CO₂ atmosphere. researchgate.netmdpi.com This compound is insoluble in the leachate across a wide pH range (1-14) and consequently becomes enriched in the leach residues, representing a direct loss of tin. researchgate.netmdpi.com
The reaction for the formation of this phase is: SnO₂ + 6SiO₂ + 4Na₂CO₃ → Na₈SnSi₆O₁₈ + 4CO₂ researchgate.netmdpi.com
Strategies for Impurity Removal in Pretreatment Processes
To mitigate the negative effects of impurities, pretreatment of the cassiterite concentrates is essential. A common method involves an oxidizing roast followed by acid leaching. nih.gov This process typically includes roasting the concentrates in air at 900°C for 120 minutes, followed by leaching with 25% hydrochloric acid (HCl). mdpi.comresearchgate.net This pretreatment is effective in removing major impurity elements such as iron (Fe), arsenic (As), sulfur (S), lead (Pb), and antimony (Sb). mdpi.comresearchgate.net
However, this method is not effective for removing quartz, which is described as a stubborn impurity. nih.gov Since SiO₂ cannot be easily removed through this pretreatment, the primary strategy to avoid the formation of insoluble sodium tin silicate phases is to control the silicon content of the raw cassiterite concentrates, keeping it as low as possible to achieve a higher conversion ratio to Na₂SnO₃. researchgate.netmdpi.com
Alternative Synthetic Routes and Precursor Utilization
Beyond traditional methods, the synthesis of sodium stannate, formally known as sodium hexahydroxostannate(IV) (Na₂[Sn(OH)₆]), can be achieved through various alternative routes that utilize different precursors and advanced techniques. wikipedia.org These methodologies are often developed to improve efficiency, reduce energy consumption, and enable the use of secondary or lower-grade tin sources.
Synthesis from Tin Metal and Sodium Hydroxide Solutions
A prominent method for preparing sodium stannate involves the direct reaction of elemental tin with a sodium hydroxide solution. wikipedia.org This process is advantageous as it starts from a readily available metal precursor. The reaction requires an oxidizing agent to facilitate the conversion of tin to the stannate(IV) ion. Hydrogen peroxide is commonly employed for this purpose due to its effectiveness and environmentally benign byproducts (water).
To optimize this synthesis, various parameters are controlled, such as the concentrations of the reactants, reaction temperature, and time. Research has shown that a one-step synthesis can be achieved by reacting tin metal (banca tin) with a 10 to 40 percent sodium hydroxide solution in the presence of 5 to 30 percent hydrogen peroxide. google.com The reaction is typically conducted at temperatures between 60 and 100°C for 1 to 6 hours. google.com Following the reaction, the resulting solution is filtered, concentrated under reduced pressure, and then filtered again. The collected filter cake is dried to yield the final sodium stannate product. google.com This method avoids the generation of harmful gases like ammonia (B1221849) and can achieve yields up to 99.5%. google.com
| Parameter | Range/Value | Outcome | Reference |
| NaOH Concentration | 10 - 40 wt% | Effective reaction medium | google.com |
| H₂O₂ Concentration | 5 - 30 wt% | Oxidizing agent | google.com |
| Reaction Temperature | 60 - 100 °C | Promotes reaction rate | google.com |
| Reaction Time | 1 - 6 hours | Ensures completion of reaction | google.com |
| Yield | Up to 99.5% | High efficiency | google.com |
This interactive table summarizes the optimized reaction conditions for the synthesis of sodium stannate from tin metal and sodium hydroxide.
Utilization of Secondary Tin-Containing Resources
To create more economical and sustainable processes, research has focused on utilizing secondary, tin-containing resources for sodium stannate production. These resources include industrial byproducts and low-grade ores like cassiterite (SnO₂). researchgate.net The recovery of tin from these materials typically involves either pyrometallurgical or hydrometallurgical routes. researchgate.net
One hydrometallurgical approach is the alkaline pressure leaching of cassiterite minerals. researchgate.net In this process, the cassiterite is mixed with a sodium hydroxide solution and heated in an autoclave under pressure. The tin dioxide in the ore reacts with the sodium hydroxide to form soluble sodium stannate, as shown in the reaction: SnO₂ + 2 NaOH → Na₂SnO₃ + H₂O researchgate.net
Subsequent evaporation and crystallization of the filtrate yield the sodium stannate product. researchgate.net Studies have investigated the effects of various parameters on the efficiency of tin dissolution. Optimal conditions have been identified to maximize the yield. researchgate.net
| Parameter | Optimal Value | Effect | Reference |
| Leaching Temperature | 150°C | Increases reaction rate and tin dissolution | researchgate.net |
| NaOH Concentration | 4 mol/L | Provides necessary alkalinity for the reaction | researchgate.net |
| Leaching Time | 240 minutes | Allows for maximum extraction of tin | researchgate.net |
This interactive table presents the optimum parameters determined for the alkaline pressure leaching of cassiterite to produce sodium stannate.
Other secondary resources like tin anode slime and lead refining dross have also been successfully used. researchgate.net These methods often involve roasting the material with an alkaline agent, such as sodium hydroxide or sodium carbonate, to convert the tin content into a soluble stannate form. researchgate.netscribd.com
Hydrothermal and Co-precipitation Methods for Stannate Nanoparticle Synthesis
Advanced synthesis techniques like hydrothermal and co-precipitation methods are employed to produce stannate nanoparticles with controlled size and morphology. youtube.comnih.gov These "bottom-up" approaches build nanoparticles from molecular precursors in a solution.
Hydrothermal synthesis involves a chemical reaction in a sealed, heated aqueous solution above the boiling point of water. nih.gov This method is effective for synthesizing highly crystalline and phase-pure nanostructures. nih.govmdpi.com For stannates, this would typically involve reacting a tin salt (e.g., tin(IV) chloride) with a hydroxide source (e.g., sodium hydroxide) in a Teflon-lined autoclave at temperatures ranging from 120°C to over 200°C for several hours. nih.govmdpi.com The high temperature and pressure facilitate the dissolution of precursors and the subsequent nucleation and growth of nanoparticles. scirp.org This technique offers excellent control over particle size and crystallinity. mdpi.com
Co-precipitation is another widely used method for nanoparticle synthesis due to its simplicity and scalability. youtube.com This technique involves dissolving one or more precursor salts in a solvent and then inducing precipitation by adding a precipitating agent, often a base like sodium hydroxide. youtube.com The key characteristic of co-precipitation is the simultaneous occurrence of nucleation, growth, and aggregation processes under conditions of high supersaturation. youtube.com This rapid formation leads to a large number of small particles. youtube.com For sodium stannate nanoparticles, a tin precursor like stannic chloride would be neutralized with sodium hydroxide, leading to the precipitation of stannic acid, which then reacts with excess sodium hydroxide to form the stannate. google.com The resulting precipitates are then filtered, washed, and dried. youtube.com This method allows for good control over particle size and composition. youtube.com
| Method | General Principle | Key Advantages | Reference |
| Hydrothermal Synthesis | Chemical reaction in a sealed, heated aqueous solution under high pressure. | Produces highly crystalline and phase-pure nanostructures; good control over particle size. | nih.govmdpi.com |
| Co-precipitation | Simultaneous nucleation, growth, and aggregation from a supersaturated solution. | Simple, rapid, energy-efficient, and allows for easy control of particle size and composition. | youtube.comyoutube.com |
This interactive table compares the principles and advantages of hydrothermal and co-precipitation methods for synthesizing stannate nanoparticles.
Advanced Characterization and Spectroscopic Analysis of Sodium Stannate Trihydrate
X-ray Diffraction (XRD) for Crystalline Composition and Phase Analysis
X-ray diffraction (XRD) is a primary technique for determining the crystalline structure and phase purity of sodium stannate trihydrate. The analysis of its powder diffraction pattern reveals a hexagonal crystal system. researchgate.netacs.org The crystallographic data are well-documented and correspond to the Joint Committee on Powder Diffraction Standards (JCPDS) file card 24-1143. researchgate.net
The XRD pattern of a pure sample of this compound will exhibit distinct peaks corresponding to specific crystallographic planes. The positions and relative intensities of these peaks serve as a "fingerprint" for the compound, allowing for its unambiguous identification. Phase analysis using XRD can confirm the presence of the desired hexagonal Na₂[Sn(OH)₆] phase and detect any crystalline impurities that may be present. researchgate.net The sharpness and intensity of the diffraction peaks also provide qualitative information about the crystallinity of the material.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Hexagonal |
| Space Group | C6v-R3 |
| Lattice Parameters | a = 5.95 Å, c = 14.17 Å |
| Axial Ratio | a:c = 1:2.373 |
| JCPDS Card No. | 24-1143 |
Data sourced from Krc, J. (1951). acs.org
Electron Microscopy Techniques for Morphological and Microstructural Elucidation
Electron microscopy offers high-resolution imaging to investigate the morphology and microstructure of this compound, from the micrometer to the nanometer scale.
Scanning Electron Microscopy (SEM) for Surface Topography and Particle Size
Scanning Electron Microscopy (SEM) is employed to visualize the surface topography and determine the particle size and shape of this compound powders. SEM images reveal that the compound typically consists of agglomerated particles. rsc.org The individual crystals within these agglomerates can exhibit distinct morphologies. The high magnification and depth of field of SEM allow for a detailed examination of the surface features of these crystals.
Analysis of SEM micrographs can provide qualitative and quantitative information on particle size distribution. While commercially available this compound is often in powder form, the individual crystals can have varying dimensions. sigmaaldrich.com The morphology observed can be influenced by the synthesis method. For instance, hydrothermal synthesis has been used to produce crystalline Na₂[Sn(OH)₆]. rsc.org
Transmission Electron Microscopy (TEM) for Nanostructure and Crystalline Defects
Transmission Electron Microscopy (TEM) provides even higher resolution imaging than SEM, enabling the study of the internal nanostructure and crystalline defects of this compound. By transmitting a beam of electrons through an ultra-thin sample, TEM can reveal details about the crystal lattice.
Selected Area Electron Diffraction (SAED) is a powerful TEM-based technique that can be used to obtain a diffraction pattern from a very small, selected area of the sample. wikipedia.orgfiveable.mechemeurope.com For a single crystal of this compound, the SAED pattern would consist of a regular array of bright spots. This pattern can be indexed to confirm the hexagonal crystal structure determined by XRD. youtube.com For polycrystalline samples, the SAED pattern would appear as a set of concentric rings, with each ring corresponding to a specific set of lattice planes. youtube.com The nature of the SAED pattern provides direct evidence of the crystallinity of the material at the nanoscale. Furthermore, high-resolution TEM (HR-TEM) can be used to visualize the atomic lattice fringes, allowing for the direct observation of crystalline defects such as dislocations or stacking faults.
Spectroscopic Methods for Elemental and Chemical State Analysis
Spectroscopic techniques are essential for verifying the elemental composition and determining the concentration of major and trace elements in this compound.
X-ray Fluorescence (XRF) for Elemental Composition
X-ray Fluorescence (XRF) is a non-destructive analytical technique used for the qualitative and quantitative determination of the elemental composition of a material. When a sample of this compound is irradiated with high-energy X-rays, the atoms within the sample emit characteristic fluorescent X-rays. The energies of these emitted X-rays are unique to each element, allowing for their identification.
An XRF spectrum of this compound would be expected to show strong peaks corresponding to sodium (Na) and tin (Sn). Lighter elements such as oxygen are more challenging to detect with standard XRF instrumentation. The technique is also highly effective for identifying heavier elemental impurities that may be present in the sample. The intensity of the characteristic X-ray peaks is proportional to the concentration of the respective elements, enabling quantitative analysis when appropriate standards are used.
Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES/ICP-AES) for Element Concentration Analysis
Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES), also known as Inductively Coupled Plasma – Atomic Emission Spectrometry (ICP-AES), is a highly sensitive technique for determining the concentration of a wide range of elements. The method involves introducing a solution of the dissolved this compound sample into a high-temperature argon plasma, which excites the atoms of the elements present. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths.
ICP-OES is particularly well-suited for the accurate quantification of the sodium and tin content in this compound. It is also an excellent method for determining the concentrations of trace metallic and non-metallic impurities. mdpi.com Commercial grades of this compound have specified limits for various impurities, and ICP-OES is a standard method for verifying compliance with these specifications. usbio.net
Table 2: Typical Impurity Limits in Commercial this compound
| Impurity | Maximum Concentration |
|---|---|
| Nitrate (NO₃⁻) | ≤0.1% |
| Antimony (Sb) | ≤0.005% |
| Iron (Fe) | ≤0.02% |
| Arsenic (As) | ≤0.01% |
| Free Alkali (as NaOH) | ≤3.5% |
Data sourced from United States Biological. usbio.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When applied to this compound, XPS provides critical information about the surface elemental composition and the oxidation states of tin, oxygen, and sodium.
The analysis involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
Detailed Research Findings:
Tin (Sn): The high-resolution XPS spectrum for the Sn 3d region is expected to show two peaks, Sn 3d₅/₂ and Sn 3d₃/₂, due to spin-orbit coupling. For tin in the +4 oxidation state, as in the [Sn(OH)₆]²⁻ ion, the Sn 3d₅/₂ peak is typically observed in the binding energy range of 486.0 to 487.5 eV. researchgate.net The presence of a single spin-orbit doublet corresponding to this energy range would confirm the Sn(IV) oxidation state.
Oxygen (O): The O 1s spectrum is generally complex and can be deconvoluted to identify different oxygen environments. For this compound, at least two contributions are expected: one from the hydroxyl groups bonded to the tin (Sn-OH) and another from the water of hydration (H₂O). The binding energy for metal hydroxides (M-OH) typically appears in the range of 531.0 to 532.0 eV. researchgate.net Adsorbed water or lattice water may appear at a slightly higher binding energy.
Sodium (Na): The Na 1s peak for sodium compounds is typically observed around 1071 to 1072 eV. researchgate.netthermofisher.com Its position and intensity, relative to the other elements, help to confirm the presence and stoichiometry of sodium in the compound.
The following table summarizes the expected binding energy ranges for the core levels of the elements in this compound.
| Element | Core Level | Expected Binding Energy (eV) | Information Provided |
| Tin (Sn) | 3d₅/₂ | 486.0 - 487.5 | Confirms Sn(IV) oxidation state |
| Oxygen (O) | 1s | 531.0 - 532.0 | Distinguishes between Sn-OH and H₂O |
| Sodium (Na) | 1s | 1071 - 1072 | Confirms presence and stoichiometry of Na |
Interactive Data Table: Expected XPS Binding Energies for this compound
Raman Spectroscopy for Vibrational and Rotational Modes
Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source.
For this compound, Na₂[Sn(OH)₆], the Raman spectrum is expected to be dominated by the vibrational modes of the hexahydroxostannate(IV) anion, [Sn(OH)₆]²⁻. This ion has an octahedral geometry (Oₕ point group).
Detailed Research Findings:
The vibrational modes for an octahedral MX₆ molecule are well-established. The primary Raman active modes would be the Sn-O stretching and O-Sn-O bending vibrations.
Sn-O Stretching Modes: The symmetric stretching mode (A₁g) of the Sn-O bonds within the [Sn(OH)₆]²⁻ octahedra is expected to produce a strong, sharp peak in the Raman spectrum, typically in the range of 500-650 cm⁻¹. Other stretching modes (E₉ and F₂₉) are also Raman active.
O-Sn-O Bending Modes: The bending modes of the O-Sn-O linkages are expected at lower frequencies, typically below 400 cm⁻¹.
O-H Vibrations: While the O-H stretching vibrations (typically 3200-3600 cm⁻¹) are often weak in Raman spectra, the O-H bending modes might be observable.
The following table outlines the expected Raman active vibrational modes for the [Sn(OH)₆]²⁻ anion.
| Vibrational Mode | Symmetry | Wavenumber Range (cm⁻¹) | Description |
| ν(Sn-O) | A₁g | 500 - 650 | Symmetric Sn-O stretch |
| ν(Sn-O) | E₉ | 400 - 550 | Asymmetric Sn-O stretch |
| δ(O-Sn-O) | F₂₉ | < 400 | O-Sn-O bending/deformation |
Interactive Data Table: Expected Raman Active Modes for this compound
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This confers a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.
Similar to Raman spectroscopy, the FTIR spectrum of this compound is determined by the vibrational modes of the [Sn(OH)₆]²⁻ anion and the water of hydration.
Detailed Research Findings:
O-H Stretching: A prominent, broad absorption band is expected in the high-frequency region of the spectrum, typically between 3200 and 3600 cm⁻¹. This band arises from the symmetric and asymmetric stretching vibrations of the O-H bonds in the hydroxyl groups and the water molecules. The broadness of this peak is indicative of hydrogen bonding.
H-O-H Bending: The bending vibration of the water of hydration (H-O-H scissoring) is expected to appear around 1600-1640 cm⁻¹.
Sn-O-H Bending: The bending modes of the Sn-O-H groups are expected to be found in the lower mid-infrared region, typically between 800 and 1200 cm⁻¹.
Sn-O Stretching: The Sn-O stretching vibrations in the [Sn(OH)₆]²⁻ octahedra are expected to appear in the far-infrared region, typically below 700 cm⁻¹. These bands may be broad and complex due to the coupling of various vibrational modes.
The following table summarizes the expected characteristic FTIR absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |
| 3200 - 3600 | ν(O-H) | O-H stretching from Sn-OH and H₂O |
| 1600 - 1640 | δ(H-O-H) | Bending mode of water of hydration |
| 800 - 1200 | δ(Sn-O-H) | Sn-O-H bending modes |
| < 700 | ν(Sn-O) | Sn-O stretching modes |
Interactive Data Table: Expected FTIR Absorption Bands for this compound
Mass Spectrometry (MALDI-TOF MS) for Molecular Weight Progression and Structural Confirmation
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules (such as proteins, peptides and sugars) and large organic molecules (such as polymers, dendrimers and other macromolecules), which tend to be fragile and fragment when ionized by more conventional ionization methods.
The application of MALDI-TOF MS to small inorganic salts like this compound is not a standard practice. The principles of MALDI-TOF are not well-suited for such compounds for several reasons:
Matrix Interaction: MALDI-TOF relies on co-crystallizing the analyte with a matrix that absorbs the laser energy and facilitates the transfer of protons to the analyte. The interaction of an inorganic salt with the typically organic, acidic matrices is not straightforward and may not lead to efficient ionization.
Ionization: this compound is already ionic in nature. The laser desorption process would likely lead to a complex mixture of cluster ions and fragments, rather than a clear molecular ion or pseudomolecular ion that would allow for straightforward molecular weight determination.
Volatility and Thermal Stability: The compound is a hydrate (B1144303) and may lose water under the high vacuum conditions of the mass spectrometer.
Therefore, MALDI-TOF MS would not be the technique of choice for confirming the molecular weight or structure of this compound. Other methods, such as thermogravimetric analysis (TGA) to determine the water content, and X-ray diffraction (XRD) to determine the crystal structure, are far more suitable for the characterization of this compound.
Nitrogen Physisorption for Surface Area and Pore Size Distribution (BET, BJH models)
Nitrogen physisorption is a standard technique for determining the specific surface area and pore size distribution of solid materials. lucideon.cominfinitalab.com The analysis relies on the physical adsorption of nitrogen gas onto the surface of a material at cryogenic temperatures. rsc.org By measuring the amount of gas adsorbed at various relative pressures, an adsorption-desorption isotherm is generated.
The Brunauer-Emmett-Teller (BET) model is widely applied to these isotherms to calculate the specific surface area in square meters per gram (m²/g). lucideon.comresearchgate.net This method provides a total surface area value by accounting for multilayer gas adsorption on both the external surface and within the pores. lucideon.comresearchgate.net
For the characterization of pore characteristics, the Barrett-Joyner-Halenda (BJH) model is commonly used. researchgate.netsci-hub.se Applied to the desorption branch of the isotherm, the BJH method provides detailed information about the pore size distribution, specific pore volume, and pore area. lucideon.comrsc.org
Research on materials synthesized using this compound as a precursor demonstrates the application of these techniques. For instance, porous tin oxide (SnO₂) nanospheres synthesized from a this compound precursor were found to possess a high BET surface area of approximately 160 m²/g. researchgate.net In another study, hollow SnO₂@SnS₂ nanostructures, also prepared from this compound, exhibited a specific surface area of 39.2 m²/g as determined by the BET method. sci-hub.se The pore size distribution for this material was calculated using the BJH model. sci-hub.se Furthermore, a synthesized sample of sodium stannate was reported to have a surface area of 48.8 m²/g. researchgate.net
The following table summarizes research findings on the surface area of materials involving sodium stannate.
Interactive Data Table: Surface Area Analysis of Sodium Stannate and Derived Materials
| Material Description | Precursor | Analytical Method | Specific Surface Area (m²/g) | Source |
| Synthesized Sodium Stannate | N/A | Not Specified | 48.8 | researchgate.net |
| Annealed SnO₂@SnS₂ Hollow Nanostructures | This compound | BET | 39.2 | sci-hub.se |
| Porous SnO₂ Nanospheres | This compound | BET | ~160 | researchgate.net |
Advanced Research Applications of Sodium Stannate Trihydrate
Catalysis and Reaction Mechanisms
Thermally treated sodium stannate serves as a powerful solid superbase catalyst. The generation of superbasic sites on its surface through processes like calcination dramatically enhances its catalytic activity, making it effective in a variety of organic transformations.
Sodium stannate has been identified as an effective heterogeneous catalyst in polymerization reactions, particularly through transesterification processes. Unlike homogeneous catalysts, heterogeneous catalysts like sodium stannate are in a different phase from the reactants, which simplifies the separation and purification of the final polymer product. This characteristic is a significant advantage in industrial applications, contributing to more efficient and environmentally friendly processes. Its catalytic activity in these reactions is often linked to its strong basic properties, which are enhanced through thermal treatment. researchgate.net
Sodium stannate plays a notable role as a catalyst in the ring-opening polymerization (ROP) of cyclic carbonates, such as cyclic ethylene (B1197577) carbonate (cEC). nih.gov This type of polymerization is a crucial method for producing polycarbonates, which are valuable biodegradable polymers. In studies comparing different catalysts, the stannate anion (SnO₃²⁻) derived from sodium stannate demonstrated superior performance in the ROP of cEC, leading to a higher carbon dioxide content in the resulting polymer chain. nih.gov This indicates a more efficient incorporation of the carbonate monomer into the polymer. The effectiveness of sodium stannate in this context is attributed to its basicity, which facilitates the ring-opening mechanism of the cyclic monomer. nih.gov
Simple thermal treatment of sodium stannate hydrate (B1144303) can generate a significant number of superbasic sites on its surface. Research has shown that calcination in a pure nitrogen atmosphere at 623 K (350 °C) is particularly effective, creating a high density of these active sites, measured up to 0.254 mmol/g. researchgate.netalfa-chemistry.com These superbasic sites endow the material with excellent catalytic efficiency in several important organic reactions. researchgate.netresearchgate.net
The catalytic performance of this thermally activated sodium stannate has been demonstrated in:
Dehydrogenation: It effectively catalyzes the dehydrogenation of propan-2-ol. researchgate.net
Michael Addition: It serves as an efficient catalyst for the Michael addition of electron-deficient olefins. researchgate.netresearchgate.net
Transesterification: It shows high activity in the transesterification of cyclic carbonates with methanol. researchgate.netalfa-chemistry.com
The catalytic activity is directly correlated with the heat-treatment temperature, peaking at 623 K. Temperatures above this optimum lead to a decline in both superbasicity and catalytic performance. researchgate.net
| Reaction Type | Substrate Example | Catalytic Role of Superbasic Sodium Stannate |
|---|---|---|
| Dehydrogenation | Propan-2-ol | Efficiently facilitates the removal of hydrogen. researchgate.net |
| Michael Addition | Electron-deficient olefins | Catalyzes the addition of a nucleophile. researchgate.net |
| Transesterification | Cyclic carbonate with methanol | Shows excellent catalytic efficiency. alfa-chemistry.com |
The mechanism underlying the potent catalytic activity of thermally treated sodium stannate is its superbasicity. This phenomenon is attributed to the formation of surface O²⁻ ions which possess a high electron-donating ability. researchgate.netresearchgate.net The calcination process transforms the hydrated form of sodium stannate, generating these highly basic oxygen sites on the material's surface.
There is a direct and clear relationship between the degree of superbasicity and the material's catalytic efficiency. researchgate.net Studies have demonstrated that as the calcination temperature is increased from 573 K to 623 K, both the number of superbasic sites and the catalytic activity for reactions like dehydrogenation and transesterification increase concurrently. Beyond this optimal temperature, the catalytic activity diminishes, mirroring the reduction in superbasicity. researchgate.net This strong correlation confirms that the superbasic sites are the primary drivers of the catalyst's high performance. researchgate.net
Materials Science and Nanomaterial Synthesis
In the realm of materials science, sodium stannate trihydrate serves as a valuable precursor for creating tin-based compounds, particularly tin(IV) oxide (SnO₂), which is utilized in advanced applications such as specialized coatings and films.
This compound is a key precursor in the synthesis of tin oxide (SnO₂) coatings. sigmaaldrich.com A notable application is in the fabrication of composite thin films using sol-gel based approaches. For instance, this compound is used in a simple hydrothermal process to coat gold (Au) nanoparticles with a thin, uniform shell of SnO₂. uh.edu These core-shell nanoparticles can then be homogeneously dispersed into a SnO₂ sol-gel precursor solution and deposited as a thin film via spin-coating methods. uh.edu
These tin oxide films are of significant interest because SnO₂ is a well-known transparent conducting oxide (TCO). TCOs are a class of materials that are both electrically conductive and optically transparent, making them indispensable components in a wide range of optoelectronic devices, including solar cells, flat-panel displays, and touch screens. The use of sodium stannate as a precursor provides a reliable route to producing these technologically important tin oxide-based transparent conductive films.
Electrochemical and Energy Applications
Sodium stannate and related stannate compounds are explored for their potential use in energy storage systems, particularly in sodium-ion batteries (SIBs). researchgate.net While not typically used directly as a primary solid electrolyte, its derivatives and the stannate family of materials are investigated as electrode materials. mdpi.com Binary metal oxide stannates, for example, are considered potential high-capacity anode materials for both lithium-ion and sodium-ion batteries. mdpi.com Furthermore, sodium stannate has been investigated as an electrolyte additive, where its presence in the electrolyte solution can influence the electrochemical performance of alloy electrodes. rsc.org The transition to solid-state electrolytes is a key area of battery research, aiming to improve safety and energy density over traditional liquid electrolytes. e3s-conferences.orgarxiv.org
Electrocatalytic Studies and Sensing Applications
This compound serves as a critical precursor material in the synthesis of advanced electrocatalysts for sensing applications. While not typically used as a direct electrocatalyst, its utility lies in its role as a stable source of tin for creating complex metal stannates with high catalytic activity. Research has shown that metal stannates are effective electrocatalysts, and modifying glassy carbon electrodes with these materials can lead to sensors with strong electrochemical activity, lower peak potentials, and larger peak currents for detecting specific analytes. bohrium.com
A significant application of this compound in this field is in the synthesis of nanoparticles for the selective detection of specific molecules in biological contexts. For instance, it is used as a precursor to create neodymium stannate nanoparticles. sigmaaldrich.com These nanoparticles have been successfully utilized to modify glassy carbon electrodes, which then serve as sensitive and selective sensors for detecting compounds like dimetridazole (B1670680) in biological samples. sigmaaldrich.com The unique properties of the stannate-based nanoparticles enhance the electrochemical response, allowing for precise identification and quantification of the target analyte.
Corrosion Inhibition in Electrochemical Systems
This compound has been investigated as an effective corrosion inhibitor, particularly in alkaline environments. Its application is crucial in systems like aluminum-air batteries, where it helps to decrease the self-corrosion of the aluminum anode. researchgate.net Studies employing electrochemical methods such as Tafel polarization curves and electrochemical impedance spectroscopy (EIS) have demonstrated that the inhibition efficiency of this compound increases with its concentration up to an optimal point. researchgate.net It is often used in combination with other substances to achieve a synergistic inhibitory effect. researchgate.net
| Concentration of SST (M) | Inhibition Efficiency (%) | Temperature (°C) |
|---|---|---|
| 0.0001 | Data Not Specified | 30 |
| 0.0003 | Data Not Specified | 30 |
| 0.0005 (Optimal) | Increased Efficiency | 30 |
| 0.0007 | Decreased Efficiency Post-Optimum | 30 |
Note: This table illustrates the principle that inhibition efficiency increases with concentration up to an optimal value, as demonstrated by Tafel polarization studies. Specific efficiency percentages require direct experimental data not available in the provided search results. researchgate.net
Environmental Remediation and Water Treatment
The chemical properties of this compound make it a valuable compound in environmental applications, particularly for purifying industrial wastewater. chemimpex.com
This compound is effectively employed in the treatment of wastewater to remove heavy metal contaminants. chemimpex.com Its application provides a sustainable solution for managing industrial effluents, helping entities comply with environmental regulations by precipitating heavy metals from water sources. chemimpex.com
Applications in Metallurgical Processes and Tin Recovery
Sodium stannate is a key intermediate in various hydrometallurgical and pyrometallurgical processes for tin recovery and purification. atamanchemicals.comresearchgate.net It can be synthesized from cassiterite minerals through alkaline pressure leaching or from secondary sources like tin-bearing waste and lead refining dross. researchgate.netresearchgate.netresearchgate.net In the recovery of tin from tinplate, processes have been developed to dissolve the tin into an alkaline solution, forming sodium stannate, which can then be processed to recover the metallic tin. mundolatas.com
A significant use of this compound in the metallurgical industry is for the purification of metal products by removing harmful impurities. atamanchemicals.com It is specifically utilized for the removal of arsenic and lead during manufacturing processes. atamanchemicals.com In certain tin recovery methods, a cold water leach dissolves the sodium stannate while leaving behind less soluble compounds like sodium antimonate (B1203111) and hydrated sodium arsenate, effectively separating these impurities. google.com
Tin Recovery from Secondary Resources and Dross
The recovery of tin from secondary resources and industrial dross is a critical aspect of sustainable metal production, addressing both resource depletion and waste management. Various hydrometallurgical and pyrometallurgical processes are employed to reclaim tin, often involving the formation of sodium stannate as a key intermediate.
Hydrometallurgical routes leverage the amphoteric nature of tin, which allows it to be dissolved in alkaline solutions to form soluble stannates. nih.gov This is particularly effective for treating materials where tin is present in its metallic or oxide form. In one method, alkaline pressure leaching with sodium hydroxide (B78521) (NaOH) as the lixiviant and oxygen as the oxidizing agent can efficiently dissolve tin. mdpi.com This process facilitates the separation of tin from other metals like copper, which remain in the solid residue. mdpi.com
Research into the synthesis of sodium stannate from cassiterite minerals through alkaline pressure leaching has identified optimal parameters for this process. researchgate.net The chemical reaction central to this process is: SnO₂ + 2NaOH → Na₂SnO₃ + H₂O researchgate.net
Following the leaching step, a liquid-solid separation is performed, and sodium stannate is subsequently recovered from the filtrate, often through an evaporation process. researchgate.net
Another significant secondary source of tin is the dross from lead refining. A process involving NaOH roasting followed by water leaching has been developed to directly prepare sodium stannate from this material. researchgate.net This method converts the tin content into a water-soluble form, allowing for its separation from other components of the dross. researchgate.net Studies have shown that approximately 93.5% of the tin in lead refining dross can be converted to sodium stannate under optimized roasting and leaching conditions. researchgate.net
The following interactive data table summarizes the optimal conditions found in a study for NaOH roasting and water leaching of lead refining dross.
| Parameter | Value |
| Mass ratio of NaOH to dross | 1.4 |
| Roasting Temperature | 450 °C |
| Roasting Time | 60 min |
| Leaching Temperature | 75 °C |
| Leaching Time | 90 min |
| Liquid-to-Solid Ratio | 10 mL/g |
| Stirring Speed | 300 r/min |
Data derived from a study on the direct preparation of sodium stannate from lead refining dross. researchgate.net
Pyrometallurgical methods are also employed for tin recovery, often in conjunction with hydrometallurgical steps. researchgate.net In these processes, tin-containing materials are roasted with alkaline fluxes like sodium hydroxide or sodium carbonate (Na₂CO₃) to convert tin compounds into soluble sodium stannate. researchgate.netmdpi.com For instance, tin anode slime has been treated by roasting with sodium carbonate to produce sodium stannate. researchgate.net
Research has also explored the recovery of tin from industrial copper waste through a combination of pyrometallurgical and hydrometallurgical stages. flogen.org In this integrated approach, a pyrometallurgical step is first used to remove lead. The subsequent hydrometallurgical processing, involving high-temperature leaching of the remaining calcine, allows for the recovery of zinc into the solution while concentrating tin in the solid residue. flogen.org This process can achieve a tin recovery of 85% into a solid product, which can then be further processed. flogen.org
The following interactive table presents the recovery efficiencies of different metals in a combined pyro-hydrometallurgical process for treating industrial copper waste.
| Metal | Recovery into Solution | Recovery into Solid Product |
| Zinc | >98% | - |
| Tin | - | 85% |
Data based on a study of hydrometallurgical processing of industrial copper waste. flogen.org
Once tin is in the form of a sodium stannate solution, it can be further processed to recover metallic tin. One method involves treating the solution with gaseous oxides of nitrogen to precipitate tin oxide, which can then be separated and reduced to metallic tin. google.com This process also regenerates sodium nitrate, which can be recycled back into the initial stages of certain recovery circuits. google.com Alternatively, crude tin can be produced from sodium stannate extraction residues through a process of mixing with calcium carbonate and a reducing agent, followed by heating and smelting. wipo.int
Toxicological and Environmental Considerations in Advanced Research
Ecological Impact and Environmental Fate in Research Applications
Sodium stannate trihydrate is recognized as being harmful to aquatic life with long-lasting effects. carlroth.comsigmaaldrich.comlaballey.comnih.gov Due to its potential environmental hazards, its release into waterways and soil must be avoided. carlroth.comsigmaaldrich.comlaballey.comgelest.comlobachemie.com The substance is considered hazardous to the environment, and precautions should be taken to prevent its entry into sewers and public waters. gelest.com
Detailed ecotoxicological studies have quantified the compound's effects on various aquatic species. The substance is classified as hazardous to the aquatic environment (chronic hazard, category 3). carlroth.com Research data indicates specific toxicity levels for fish, invertebrates, and algae. For instance, the 96-hour lethal concentration (LC50) for fish is 85.6 mg/L, while the 48-hour half maximal effective concentration (EC50) for Daphnia magna is 48.6 mg/L. carlroth.com Algae are also sensitive, with a 72-hour growth inhibition concentration (ErC50) of 37.9 mg/L. carlroth.com Conversely, microorganisms in sewage treatment plants show much lower sensitivity, with a 30-minute EC50 greater than 1,000 mg/L. carlroth.com
Table 1: Aquatic Toxicity of this compound
| Endpoint | Species | Exposure Time | Value (mg/L) | Source |
|---|---|---|---|---|
| LC50 | Fish (Zebrafish) | 96 hours | 85.6 | carlroth.com |
| EC50 | Invertebrates (Daphnia magna) | 48 hours | 48.6 | carlroth.com |
| ErC50 | Algae (Pseudokirchneriella subcapitata) | 72 hours | 37.9 | carlroth.com |
| EC50 | Microorganisms | 30 minutes | >1,000 | carlroth.com |
As an inorganic substance, standard methods for determining biodegradability are not applicable to this compound. sigmaaldrich.com The compound is soluble in water, which suggests it is likely to be mobile in the environment and may spread in water systems. mubychem.comthermofisher.com Due to its water solubility, it is considered unlikely to persist in the environment. mubychem.com
There is limited and inconclusive information regarding its potential for bioaccumulation. carlroth.comgelest.commubychem.comcdhfinechemical.com Some sources suggest it may have some potential to bioaccumulate, while others report no available information on the subject. mubychem.comthermofisher.com A comprehensive assessment of its PBT (Persistent, Bioaccumulative, and Toxic) and vPvB (very Persistent and very Bioaccumulative) properties has not been conducted. sigmaaldrich.comcdhfinechemical.com
Safe Handling, Storage, and Disposal in Laboratory and Industrial Settings
The safe management of this compound in research and industrial environments requires strict adherence to handling, storage, and disposal protocols to protect personnel and the environment.
Engineering controls are fundamental for safe handling. A system of local and/or general exhaust ventilation should be in place to minimize dust exposure. gelest.commubychem.comtnjchem.com Emergency eyewash fountains and safety showers must be available in the immediate vicinity of any potential exposure. gelest.com
When handling the compound, all personal contact, including inhalation of dust, should be avoided. tnjchem.comsdfine.com It is crucial to prevent dust formation during handling procedures. gelest.com Personnel should wash hands and other exposed areas thoroughly with mild soap and water after handling and before eating, drinking, or smoking. gelest.commubychem.comsdfine.com
A comprehensive selection of Personal Protective Equipment (PPE) is required to prevent contact.
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Area | Required Equipment | Standards / Notes |
|---|---|---|
| Eye/Face | Tightly fitting safety goggles or chemical goggles. carlroth.comlaballey.comgelest.comtnjchem.comspectrumchemical.com A face shield may also be required. spectrumchemical.com | Should be tested and approved under standards like EN 166 (EU) or NIOSH (US). sigmaaldrich.comlaballey.com Contact lenses should not be worn. gelest.com |
| Hand | Impervious chemical-resistant gloves, such as neoprene or nitrile rubber. carlroth.comlaballey.comgelest.comcdhfinechemical.comspectrumchemical.com | Gloves must be inspected before use and disposed of properly after. cdhfinechemical.com |
| Skin and Body | Wear suitable protective clothing, such as a lab coat or full suit for large spills. laballey.comgelest.comtnjchem.com | Protective clothing should be laundered separately before reuse. gelest.comsdfine.com |
| Respiratory | A NIOSH-approved dust and mist respirator is recommended where dust formation may occur and ventilation is inadequate. gelest.comtnjchem.comoxfordlabfinechem.com | Required when dusts are generated. sigmaaldrich.com |
Proper storage is essential to maintain the stability of this compound and prevent accidental release. The compound should be stored in its original, tightly closed container in a cool, dry, and well-ventilated area. laballey.comgelest.comtnjchem.comsdfine.com It should be stored locked up and protected from moisture, as the material can decompose slowly in moist air. sigmaaldrich.comlaballey.comgelest.comlobachemie.com It is also necessary to store it away from incompatible materials such as strong oxidizing agents and acids. laballey.commubychem.comsdfine.com
This compound and its container must be disposed of as hazardous waste. carlroth.com It should not be disposed of into sewers or allowed to enter drains. carlroth.comlaballey.comgelest.comsdfine.com All disposal practices must be in accordance with applicable federal, state, and local environmental regulations. sigmaaldrich.comgelest.commubychem.com Contaminated packaging should be treated with the same precautions as the product itself and disposed of accordingly. carlroth.comsigmaaldrich.com For disposal, it is recommended to use a licensed professional waste disposal service. cdhfinechemical.comchemicalbook.com The primary goal of waste management is to avoid release into the environment. carlroth.comsigmaaldrich.comgelest.comlobachemie.com
Q & A
Q. What are the common synthetic protocols for integrating sodium stannate trihydrate into nanoparticle synthesis?
this compound is widely used as a tin precursor in hydrothermal or solvothermal synthesis of metal oxide nanoparticles. For example, in the preparation of pyrochlore-type praseodymium stannate nanoparticles, it reacts with praseodymium nitrate hexahydrate under controlled pH (adjusted with HCl/NaOH) and temperature to form crystalline structures . Key steps include:
- Precursor Mixing : Combine stoichiometric amounts of metal salts (e.g., Pr(NO₃)₃·6H₂O) with this compound in aqueous solution.
- pH Control : Adjust pH using phosphate buffers or dilute acids/bases to stabilize intermediates.
- Thermal Treatment : Heat the mixture at 80–200°C for 6–24 hours to promote crystallization.
Q. How is this compound characterized for purity and structural integrity in research settings?
Critical characterization methods include:
- X-ray Diffraction (XRD) : To confirm crystallinity and phase purity (e.g., pyrochlore structures in Y₂Sn₂O₇ nanoparticles) .
- Thermogravimetric Analysis (TGA) : To assess thermal stability and dehydration behavior (decomposes at 140°C with loss of 3H₂O) .
- Solubility Testing : Measure solubility in water (46.0 g/100g at 0°C, decreasing with temperature) to verify batch consistency .
Q. What are the solubility and stability considerations for this compound in experimental workflows?
- Solubility : Highly soluble in cold water but forms insoluble hydroxides in acidic conditions. Pre-dissolve in alkaline solutions (pH >10) to avoid precipitation .
- Stability : Hygroscopic; store in airtight containers under desiccation to prevent decomposition in humid air .
Advanced Research Questions
Q. How does this compound mediate selectivity in ring-opening polymerization (ROP) of ethylene carbonate?
As a heterogeneous transesterification catalyst, this compound facilitates two competing propagation pathways in ROP:
- Carbonate Linkages : Nucleophilic attack on the carbonyl carbon of ethylene carbonate (kinetically favorable but reversible).
- Ether Linkages : Irreversible attack on the ethylene carbon, releasing CO₂.
The balance between these pathways depends on:- Catalyst Concentration : Higher catalyst loading increases ether linkage formation due to accelerated CO₂ elimination .
- Temperature : Elevated temperatures (>150°C) favor ether linkages, reducing carbonate content .
Methodological validation involves 1H–13C HMBC NMR to quantify linkage ratios and MALDI-TOF MS for end-group analysis .
Q. What experimental strategies optimize this compound’s catalytic efficiency in electrocatalyst synthesis?
For electrocatalysts like Pt-SnO₂ composites:
- Precursor Ratio : Adjust the Na₂SnO₃·3H₂O/PtCl₆²⁻ ratio to control SnO₂ deposition on Pt nanoparticles, enhancing CO oxidation activity .
- Doping : Introduce transition metals (e.g., Mn in ZnSnO₃ microspheres) via co-precipitation to modify electronic structure and gas-sensing performance .
- Post-Synthetic Annealing : Heat treatment at 400–600°C improves crystallinity and reduces surface defects .
Q. How can researchers resolve contradictions in polymer composition data when using this compound?
Discrepancies in carbonate/ether linkage ratios often arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
